5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione

概要

説明

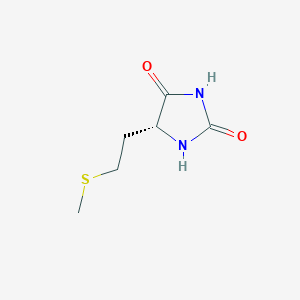

(R)-5-[2-(methylthio)ethyl]hydantoin is a D-5-monosubstituted hydantoin in which the substituent is specified as 2-(methylthio)ethyl. It derives from a D-methionine. It is an enantiomer of a (S)-5-[2-(methylthio)ethyl]hydantoin.

作用機序

Target of Action

This compound is a derivative of hydantoin, which is known to have anticonvulsant properties . .

Mode of Action

For instance, Ethotoin, a hydantoin derivative, is known to exert an antiepileptic effect without causing general central nervous system depression . It is thought to stabilize rather than raise the normal seizure threshold and prevent the spread of seizure activity .

生化学分析

Cellular Effects

Imidazolidine derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

生物活性

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione, also known as (R)-5-[2-(methylthio)ethyl]hydantoin, is a derivative of hydantoin that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Overview of Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-dione derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound is particularly interesting due to its structural features that allow for various interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions or one-pot methods using starting materials such as amino acids. Recent studies have reported solvent-free synthetic routes that enhance yield and purity, making the process more environmentally friendly .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance:

- Staphylococcus aureus : Inhibition zones of 17 mm were recorded.

- Escherichia coli : Similar assays demonstrated effective inhibition against this gram-negative bacterium .

These findings suggest its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that imidazolidine derivatives can bind to DNA and exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP)

A notable study focused on the design and synthesis of imidazolidine derivatives as inhibitors of LYP, an enzyme involved in T-cell receptor signaling. The most potent inhibitor identified (9r) showed an IC50 value ranging from 2.85 to 6.95 μM and was characterized as a competitive inhibitor with a Ki value of 1.09 μM . This suggests potential applications in treating autoimmune diseases.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like LYP, inhibiting their activity.

- DNA Binding : Its ability to intercalate into DNA suggests a mechanism for its anticancer effects.

- Cell Signaling Modulation : It may influence cell signaling pathways related to immune responses and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted by Jawhar et al. evaluated several imidazolidine-2,4-dione derivatives against bacterial strains, confirming significant growth inhibition and establishing a structure-activity relationship that highlights the importance of substituents on the hydantoin ring .

- Autoimmune Disease Targeting : The development of LYP inhibitors has been a focal point in recent research. Compound 9r was shown to selectively inhibit LYP without affecting other phosphatases, demonstrating its potential for targeted therapy in autoimmune conditions .

科学的研究の応用

Methionine Production

Overview

5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione is primarily utilized as an intermediate in the production of methionine, an essential amino acid crucial for animal nutrition. Methionine serves as a dietary supplement in animal feed, promoting growth and health in livestock.

Production Process

The hydrolysis of this compound under basic conditions leads to the formation of methionine. Various patents detail processes for this transformation:

- Basic Hydrolysis : The compound is hydrolyzed using basic potassium compounds (e.g., potassium carbonate or potassium hydrogen carbonate). This reaction occurs in a non-stirred continuous tank, optimizing the conversion rate of the starting material to methionine .

- Crystallization : After hydrolysis, the reaction mixture undergoes a heating treatment followed by crystallization to produce methionine crystals with improved bulk density. This approach enhances the efficiency and cost-effectiveness of methionine production .

Agricultural Chemistry

Plant Growth Regulation

In addition to its role in methionine synthesis, this compound has been identified as a potential plant growth regulator. Its application can enhance crop yield and resilience against pests and diseases .

Table 1: Comparison of Methionine Production Methods

| Method | Hydrolysis Conditions | Resulting Product | Advantages |

|---|---|---|---|

| Basic Hydrolysis | Potassium carbonate/hydrogen carbonate; non-stirred tank | Methionine | High conversion efficiency |

| Crystallization Post-Hydrolysis | Heating treatment followed by CO₂ introduction | Methionine crystals | Improved bulk density and filtration rate |

Toxicological Profile

While exploring its applications, it is crucial to consider the safety profile of this compound. The compound has been classified with specific warnings:

特性

IUPAC Name |

5-(2-methylsulfanylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRXUMXMKBCLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884585 | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13253-44-6 | |

| Record name | 5-[2-(Methylthio)ethyl]-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13253-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Imidazolidinedione, 5-[2-(methylthio)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(methylthio)ethyl]imidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the stereospecific conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine by certain bacteria?

A1: Research on Pseudomonas sp. strain NS671 reveals a fascinating multi-step enzymatic pathway:

Q2: Does the structure of 5-(2-Methylthioethyl)hydantoin influence its interaction with the bacterial enzymes involved in L-methionine production?

A2: While the provided research primarily focuses on 5-(2-Methylthioethyl)hydantoin, there's evidence suggesting the importance of substrate structure. For instance, research on Bacillus stearothermophilus NS1122A indicated that the purified hydantoinase enzyme showed varying activity towards different D- and L- forms of 5-substituted hydantoins. This implies that the substituent at the 5-position of the hydantoin ring significantly impacts its interaction with the enzyme.

Q3: What are the optimal conditions for L-methionine production from 5-(2-Methylthioethyl)hydantoin using Pseudomonas sp. strain NS671?

A3: The research outlines the successful conversion of DL-5-(2-Methylthioethyl)hydantoin to L-methionine using growing cells of Pseudomonas sp. strain NS671. Notably, under optimized conditions, an impressive yield of 34g of L-methionine per liter was achieved with a 93% molar yield. This high conversion rate underscores the efficiency of this bacterial strain in L-methionine biosynthesis.

Q4: Are there alternative microbial sources for the production of L-methionine from 5-(2-Methylthioethyl)hydantoin?

A4: Yes, apart from Pseudomonas sp. strain NS671, other microbial sources have demonstrated the capability to convert 5-(2-Methylthioethyl)hydantoin to L-methionine. Studies have explored the use of Bacillus stearothermophilus NS1122A , a moderate thermophilic bacterium. This bacterium exhibited optimal activity at higher temperatures (60°–70°C) compared to Pseudomonas sp. strain NS671. Additionally, research has investigated a mutant strain of Arthrobacter species DSM 7330 for its ability to produce L-methionine from DL-5-(2-Methylthioethyl)hydantoin. These findings highlight the diversity of microbial resources available for L-methionine production.

Q5: Does the presence of metal ions affect the enzymatic activity of hydantoinase in L-methionine production?

A5: Yes, metal ions can significantly influence the enzymatic activity of hydantoinase. Studies on Bacillus stearothermophilus NS1122A demonstrated that the addition of Co2+ or Mn2+ stimulated L-methionine production, while Cu2+ and Zn2+ exhibited strong inhibitory effects. Similarly, research on the purified hydantoin racemase from Pseudomonas sp. strain NS671 expressed in Escherichia coli showed that Mn2+ or Co2+ slightly stimulated enzyme activity, while Cu2+ and Zn2+ acted as potent inhibitors. These findings underscore the critical role of metal ions in modulating the activity and efficiency of hydantoinase in L-methionine production.

Q6: Can the enantioselectivity of hydantoinase be altered for improved L-methionine production?

A6: Research has focused on modifying the enantioselectivity of hydantoinase to enhance L-methionine production . This involved using directed evolution techniques to engineer hydantoinase variants with improved activity towards the desired enantiomer of 5-(2-Methylthioethyl)hydantoin. By manipulating the enzyme's stereoselectivity, researchers aim to optimize the conversion process and increase the yield of L-methionine.

Q7: Are there alternative methods for separating and purifying L-methionine besides enzymatic conversion from 5-(2-Methylthioethyl)hydantoin?

A7: Yes, research explores alternative approaches for separating and purifying D,L-methionine, such as the method described in patent . This method involves hydrolyzing 5-(2-methylthioethyl)hydantoin using an alkaline potassium compound. After carbon dioxide introduction and crystallization, the process yields methionine and a potassium bicarbonate solution containing residual methionine. Subsequent purification using techniques like homogeneous and heterogeneous membrane electroosmosis can further enhance methionine purity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。